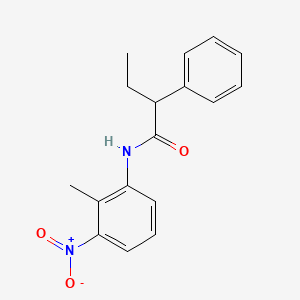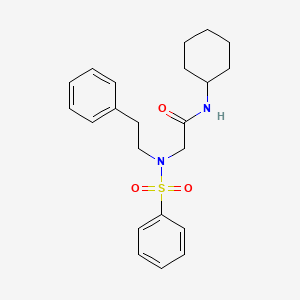
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide
Vue d'ensemble
Description
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as fenoprofen calcium, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. However,
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of NSAIDs. Additionally, this compound has been shown to have a low risk of cardiovascular side effects compared to other NSAIDs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide in laboratory experiments is its well-established mechanism of action. The compound has been extensively studied for its anti-inflammatory and analgesic properties, and its effects on COX enzymes are well understood. Additionally, the compound has a low risk of cardiovascular side effects compared to other NSAIDs, making it a safer option for laboratory experiments. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of laboratory animals.
Orientations Futures
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide. One area of interest is its potential use in the treatment of cancer. Recent studies have shown that the compound has antiproliferative effects on several cancer cell lines, indicating its potential as a cancer treatment. Another area of interest is the development of new formulations of this compound with improved pharmacokinetic properties. Finally, further research is needed to elucidate the compound's mechanism of action and its effects on other pathways beyond COX enzymes.
Applications De Recherche Scientifique
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory and analgesic properties. Several studies have shown that the compound has a high affinity for cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, this compound can reduce inflammation and alleviate pain.
Propriétés
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-14(13-8-5-4-6-9-13)17(20)18-15-10-7-11-16(12(15)2)19(21)22/h4-11,14H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRGPIULOCFUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3955512.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3955539.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-3-piperidinecarboxylate](/img/structure/B3955541.png)
![5,6-dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B3955544.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B3955552.png)

![3,3'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis(2-methyl-1H-indole)](/img/structure/B3955566.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3955569.png)
![methyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B3955578.png)

![N-[3-(diethylamino)propyl]-2-phenylbutanamide](/img/structure/B3955613.png)
![6-[2-(4-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3955615.png)